2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a piperidine ring, an oxadiazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Synthesis of the Piperidine Derivative: The piperidine ring is typically synthesized through a series of reactions involving the reduction of a pyridine derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the benzodioxine, piperidine, and oxadiazole intermediates with a pyrazine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a receptor modulator or enzyme inhibitor.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane Derivatives: Compounds like domoxin, eltoprazine, and fluparoxan share the benzodioxane core structure and have various pharmacological activities.
Oxadiazole Derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
Pyrazine Derivatives: Pyrazine-containing compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness
2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
IUPAC Name |
5-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c26-31(27,15-3-4-17-18(11-15)29-9-8-28-17)25-7-1-2-14(13-25)10-19-23-20(24-30-19)16-12-21-5-6-22-16/h3-6,11-12,14H,1-2,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDXCPMKPSBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.